

2-(2-fluorophenyl)quinoline-4-carboxylic acid

IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

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An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of **2-(2-fluorophenyl)quinoline-4-carboxylic acid**, including its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Synonyms

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a derivative of quinolinecarboxylic acid.^[1] Its core structure consists of a quinoline ring system substituted with a carboxylic acid group at the 4-position and a 2-fluorophenyl group at the 2-position.

IUPAC Name: **2-(2-fluorophenyl)quinoline-4-carboxylic acid**.^{[1][2]}

Synonyms:

- 4-Carboxy-2-(2-fluorophenyl)quinoline^[1]
- 4-Carboxy-2-(2-fluorophenyl)-1-azanaphthalene^[1]
- 1-(4-Carboxyquinolin-2-yl)-2-fluorobenzene^[1]

Identifier	Value
CAS Number	1647-89-8[1]
Molecular Formula	C ₁₆ H ₁₀ FNO ₂ [1]
Molecular Weight	267.25 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for **2-(2-fluorophenyl)quinoline-4-carboxylic acid**.

Property	Value	Reference
Melting Point	230 °C	[1]
Boiling Point	448.5 °C at 760 mmHg	[1]
Flash Point	225.1 °C	[1]
Appearance	White solid	[3][4][5]
HRMS (m/z)	[M+H] ⁺ Calculated: 268.07291, Found: 268.07291	[3][4][5]
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H)	[4]

Role in Drug Discovery and Biological Potential

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9][10] Specifically, the 2-arylquinoline-4-carboxylic acid scaffold is a key component in the design of various therapeutic agents.[8][11]

2-(2-fluorophenyl)quinoline-4-carboxylic acid serves as a crucial building block or intermediate in the synthesis of more complex molecules with targeted biological activities.^{[1][3]} For instance, it has been utilized as the "cap" moiety in the development of novel Histone Deacetylase (HDAC) inhibitors for cancer therapy.^{[3][5]} While the compound itself is a precursor, its derivatives have shown potential as anticancer and antibacterial agents.^{[1][8]}

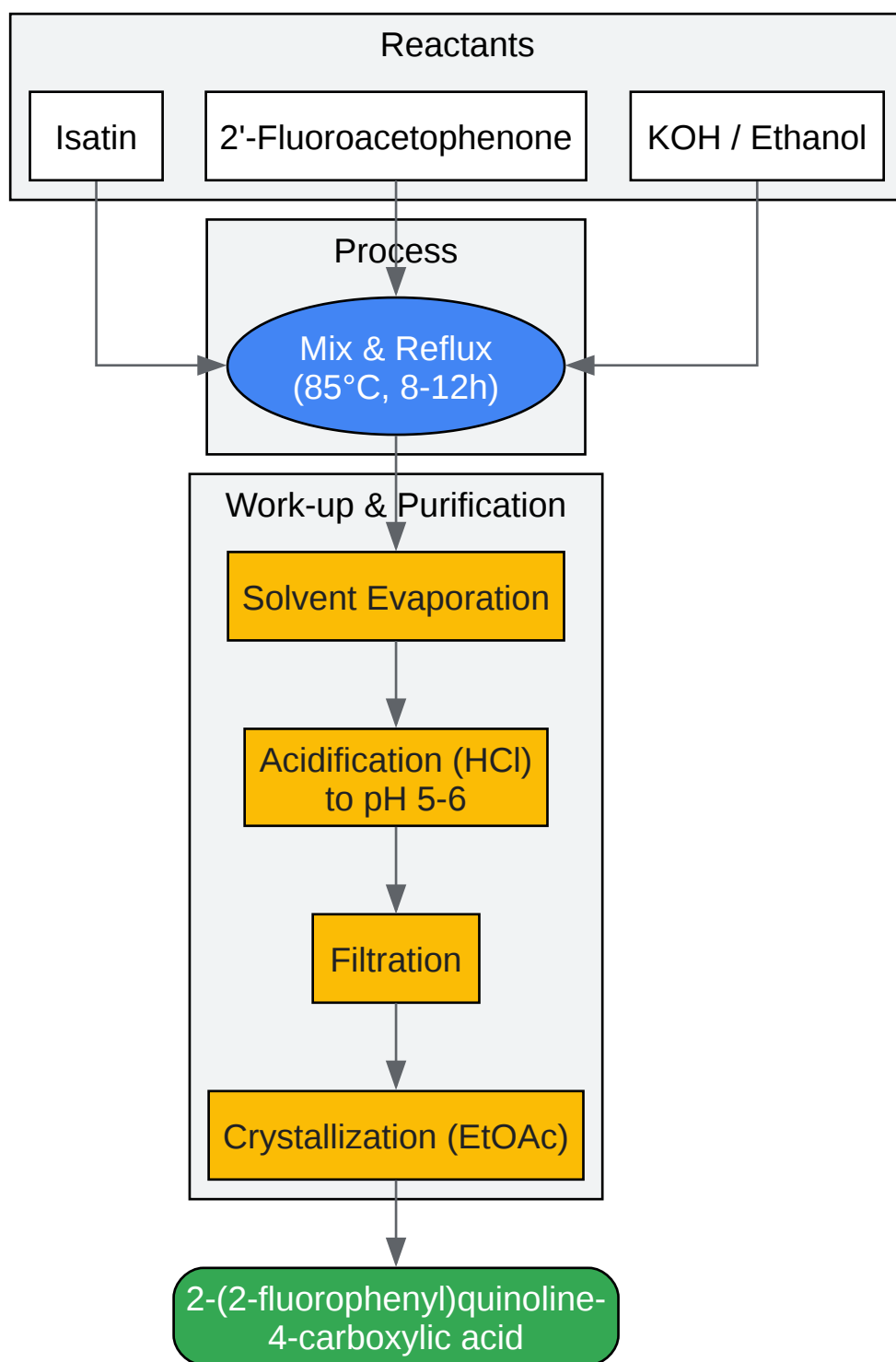
Experimental Protocols

Synthesis via Pfitzinger Reaction

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through condensation reactions such as the Pfitzinger or Doebner reactions.^{[11][12]} The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α -methylene group under basic conditions.

General Protocol for the Synthesis of **2-(2-fluorophenyl)quinoline-4-carboxylic acid**:

- **Preparation of Reactants:** Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide (KOH).^[5] A separate solution of 2'-fluoroacetophenone in ethanol is prepared.
- **Reaction:** The ethanolic solution of 2'-fluoroacetophenone is added slowly to the isatin solution.
- **Reflux:** The resulting mixture is heated to reflux (approximately 85°C) for a period of 8-12 hours.^[5]
- **Work-up:** After cooling, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
- **Acidification:** The residue is dissolved in water, and the pH is adjusted to 5-6 using a dilute acid like 3 M hydrochloric acid (HCl) to precipitate the carboxylic acid product.^[5]
- **Isolation and Purification:** The precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate (EtOAc) to yield the final product as a solid.^{[3][4]}



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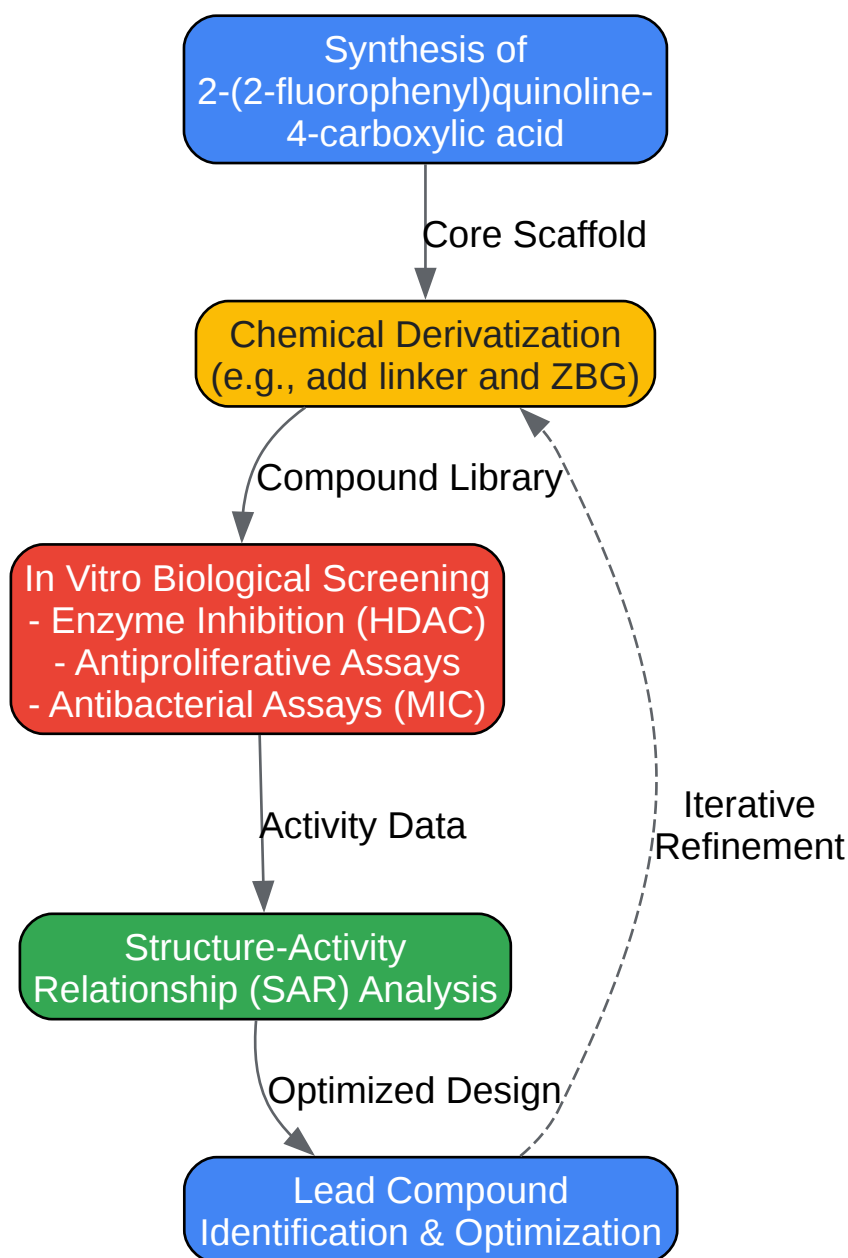
Caption: Pfitzinger reaction workflow for synthesis.

Biological Evaluation Workflow

As a key intermediate, **2-(2-fluorophenyl)quinoline-4-carboxylic acid** is the starting point for creating libraries of derivative compounds for biological screening.

General Workflow for Drug Discovery Application:

- **Synthesis of Core:** The title compound is synthesized as described previously.
- **Derivatization:** The carboxylic acid moiety is chemically modified to introduce different functional groups or linkers. For example, in the synthesis of HDAC inhibitors, it is connected to a zinc-binding group (ZBG) like hydroxamic acid via a linker.[\[3\]](#)[\[5\]](#)
- **In Vitro Screening:** The synthesized derivatives are tested against specific biological targets. For potential anticancer agents, this includes enzyme inhibitory assays (e.g., against various HDAC isoforms) and antiproliferative assays against a panel of cancer cell lines.[\[3\]](#)[\[5\]](#) For antibacterial evaluation, this involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[\[8\]](#)
- **Structure-Activity Relationship (SAR) Analysis:** The results from the screening are analyzed to understand the relationship between the chemical structure of the derivatives and their biological activity. This analysis guides the design of more potent and selective compounds.
- **Lead Optimization:** Promising compounds ("hits" or "leads") undergo further chemical modification and biological testing to improve their efficacy, selectivity, and pharmacokinetic properties.



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Caption: Drug discovery workflow using the core scaffold.

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